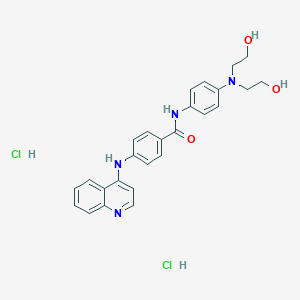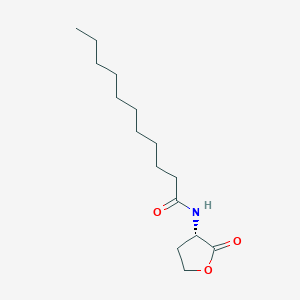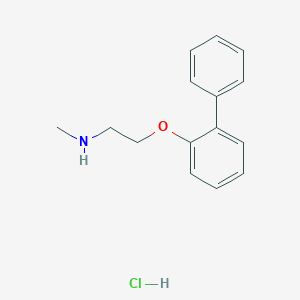
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various biological systems.
Wirkmechanismus
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride exerts its effects by selectively activating the β3-adrenergic receptor, which is predominantly expressed in adipose tissue and skeletal muscle. Activation of the β3-adrenergic receptor leads to increased cAMP production, which in turn activates protein kinase A (PKA) and downstream signaling pathways. These signaling pathways are involved in the regulation of energy metabolism, thermogenesis, and lipolysis, which are important processes for maintaining energy homeostasis in the body.
Biochemische Und Physiologische Effekte
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride increases lipolysis and thermogenesis in adipocytes. In vivo studies have shown that Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride stimulates energy expenditure and reduces body weight gain in animal models of obesity. Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride has several advantages for use in laboratory experiments. It is a highly selective agonist of the β3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride is also relatively stable and has a long half-life, which makes it suitable for use in in vitro and in vivo experiments. However, there are also limitations to the use of Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride. It is a synthetic compound that may have off-target effects, and its effects may vary depending on the experimental conditions and the biological system being studied.
Zukünftige Richtungen
There are several future directions for research on Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride. One area of interest is the development of new therapeutic applications for Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride in the treatment of obesity, diabetes, and cardiovascular disease. Another area of interest is the investigation of the molecular mechanisms underlying the effects of Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride on energy metabolism, thermogenesis, and lipolysis. Additionally, the development of new analogs of Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride may provide insights into the structure-activity relationships of this compound and lead to the discovery of more potent and selective agonists of the β3-adrenergic receptor.
Synthesemethoden
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride can be synthesized through a multistep process involving the reaction of 2-bromo-1,1'-biphenyl with N-methyl ethanolamine. The resulting intermediate is then reacted with hydrochloric acid to obtain the final product, Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride hydrochloride. The synthesis of Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride has been extensively studied for its potential therapeutic applications in various biological systems. It has been shown to be a potent and selective agonist of the β3-adrenergic receptor, which is involved in the regulation of energy metabolism, thermogenesis, and lipolysis. Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride has been used in numerous studies to investigate the role of β3-adrenergic receptor activation in various physiological processes, including obesity, diabetes, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
125849-16-3 |
|---|---|
Produktname |
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride |
Molekularformel |
C15H18ClNO |
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
N-methyl-2-(2-phenylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-16-11-12-17-15-10-6-5-9-14(15)13-7-3-2-4-8-13;/h2-10,16H,11-12H2,1H3;1H |
InChI-Schlüssel |
UAPMLLMOMOMZBG-UHFFFAOYSA-N |
SMILES |
CNCCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
Kanonische SMILES |
CNCCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
Andere CAS-Nummern |
125849-16-3 |
Synonyme |
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



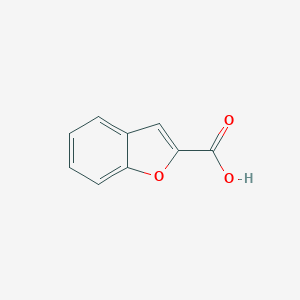

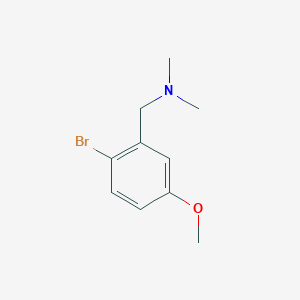
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
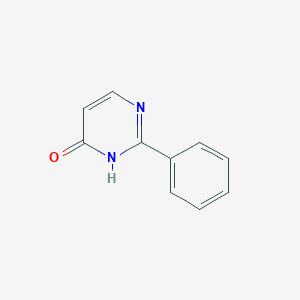
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)
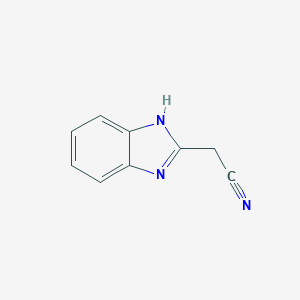
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)

![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)

